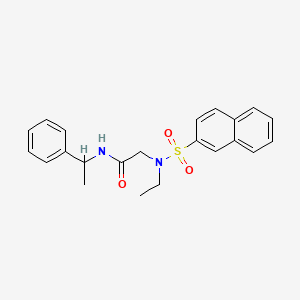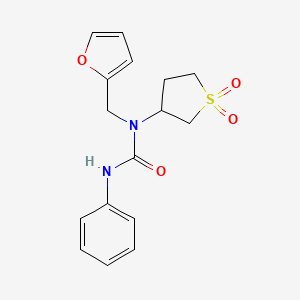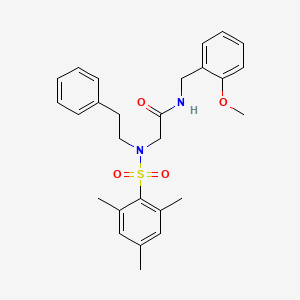![molecular formula C22H14ClFO3 B4232300 3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4232300.png)
3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one
描述
3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one, also known as Flocoumafen, is a chemical compound that belongs to the class of anticoagulant rodenticides. It is widely used as a pesticide to control rodent populations in agricultural and urban settings.
作用机制
3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one works by inhibiting the vitamin K epoxide reductase enzyme, which is essential for the activation of clotting factors in the blood. This leads to the depletion of active clotting factors, resulting in a prolonged clotting time and eventual bleeding. The mechanism of action is similar to that of other anticoagulant rodenticides, such as warfarin and brodifacoum.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one are primarily related to its anticoagulant properties. It has been shown to cause hemorrhage and internal bleeding in rodents and other animals. In humans, accidental ingestion or exposure to the compound can lead to bleeding disorders and other health problems. The compound is also known to have toxic effects on the liver and other organs.
实验室实验的优点和局限性
3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of vitamin K epoxide reductase, making it a useful tool for studying the mechanisms of blood coagulation and the effects of anticoagulant drugs. However, the compound is highly toxic and poses a risk to researchers handling it. It also has a long half-life in the body, making it difficult to eliminate and increasing the risk of toxicity.
未来方向
There are several directions for future research on 3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one. One area of interest is the development of safer and more effective rodenticides that do not pose a risk to non-target organisms or the environment. Another direction is the study of the compound's effects on different species and the development of antidotes or treatments for accidental exposure. There is also potential for the compound to be used in the treatment of certain blood disorders, although further research is needed to determine its safety and efficacy.
科学研究应用
3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one has been extensively studied for its anticoagulant properties and its potential use as a rodenticide. It has also been investigated for its effects on other organisms, such as fish and birds, as well as its environmental impact. In addition, research has been conducted on the metabolism and pharmacokinetics of 3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one in rodents and humans.
属性
IUPAC Name |
3-(4-chlorophenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO3/c23-16-7-5-14(6-8-16)19-13-27-21-11-17(9-10-18(21)22(19)25)26-12-15-3-1-2-4-20(15)24/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZJAXQRWGGBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4232225.png)
![4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine](/img/structure/B4232231.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]alaninamide](/img/structure/B4232242.png)


![3-hydroxy-7-methyl-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4232265.png)
![methyl 2-[(N-ethyl-N-phenylglycyl)amino]benzoate](/img/structure/B4232269.png)
![3-methyl-N-[4-(4-morpholinyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B4232274.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4232301.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4232309.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232316.png)
![methyl 4-(2,5-dimethylphenyl)-6-{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4232322.png)